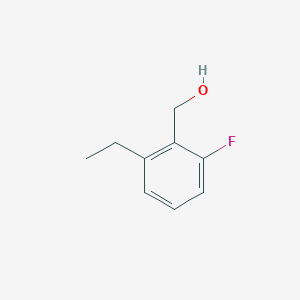

(2-Ethyl-6-fluorophenyl)methanol

Description

(2-Ethyl-6-fluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. It serves as a critical building block in pharmaceutical and materials science research due to its unique combination of an ethyl group at the 2-position and a fluorine atom at the 6-position on the benzene ring. The compound is commercially available in milligram to gram quantities, reflecting its specialized use in high-value applications such as drug discovery and advanced material synthesis .

Its primary role as a synthetic intermediate underscores its importance in constructing complex molecules, particularly those requiring regioselective functionalization.

Properties

IUPAC Name |

(2-ethyl-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNADUBHFTZOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2-Ethyl-6-fluorophenyl)methanol is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-ethyl-6-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Fluorinated Aryl Alcohols

Hexafluoroisopropanol derivatives (e.g., 2-(4-aminophenyl)hexafluoroisopropanol) exhibit significantly higher fluorination, with two trifluoromethyl groups adjacent to the hydroxyl group. This structural feature imparts exceptional thermal stability (melting points 40–60°C higher than non-fluorinated analogs) and UV absorption capabilities (280–380 nm range). These properties make them superior as reactive UV absorbers in polymers and coatings compared to (2-Ethyl-6-fluorophenyl)methanol, which lacks the electron-withdrawing trifluoromethyl groups .

Key Comparison Table: Fluorinated Aryl Alcohols

| Compound | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|

| (2-Ethyl-6-fluorophenyl)methanol | -OH, -C₂H₅ (2-), -F (6-) | Not reported | Drug discovery, materials |

| 2-(4-Aminophenyl)hexafluoroisopropanol | -OH, -CF₃ (×2), -NH₂ (4-) | 180–220 | UV absorbers, stabilizers |

| 2-(4-Hydroxyphenyl)hexafluoroisopropanol | -OH (×2), -CF₃ (×2) | 190–210 | High-stability polymers |

Substituted Phenylmethanols

(2-Chloro-3-ethyl-6-fluorophenyl)methanol (CAS 2706394-10-5) introduces a chlorine atom at the 3-position, increasing molecular polarity and altering reactivity. Chlorine’s electron-withdrawing effect may reduce nucleophilic substitution rates compared to the fluorine in (2-Ethyl-6-fluorophenyl)methanol. This compound is likely used in agrochemicals, where halogen diversity is critical for bioactivity .

Ethoxy-Substituted Phenol Derivatives

Compounds like 2-ethoxy-6-[(4-methylphenyl)iminomethyl]phenol feature ethoxy and Schiff base functionalities. These derivatives are tailored for metal coordination in catalysis or sensor applications. Unlike (2-Ethyl-6-fluorophenyl)methanol, their extended conjugation systems (via imine groups) enable visible-light absorption, expanding utility in optoelectronic materials .

Biological Activity

(2-Ethyl-6-fluorophenyl)methanol, a compound with the CAS number 1355089-04-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The molecular structure of (2-Ethyl-6-fluorophenyl)methanol includes a fluorine atom and an ethyl group attached to a phenolic structure, which is crucial for its biological interactions. The compound's IUPAC name is (2-Ethyl-6-fluorophenyl)methanol.

Research indicates that (2-Ethyl-6-fluorophenyl)methanol may interact with various biological targets, influencing pathways related to:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, which may affect signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of (2-Ethyl-6-fluorophenyl)methanol. For instance, it has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that (2-Ethyl-6-fluorophenyl)methanol exhibits cytotoxic effects on cancer cell lines such as HepG2 and MCF-7. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers at Aberystwyth University explored the effects of (2-Ethyl-6-fluorophenyl)methanol on HepG2 cells. The results indicated significant cytotoxicity, with further analysis revealing that the compound induces apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against various pathogens. The findings suggested that (2-Ethyl-6-fluorophenyl)methanol could serve as a lead compound in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of (2-Ethyl-6-fluorophenyl)methanol is yet to be fully elucidated. Preliminary studies suggest that it may exhibit favorable absorption characteristics and metabolic stability, although detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.